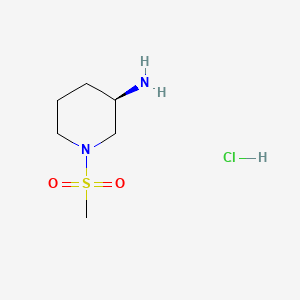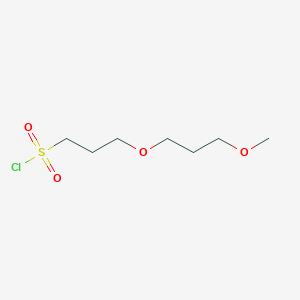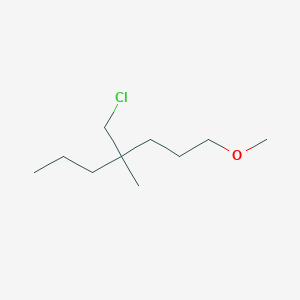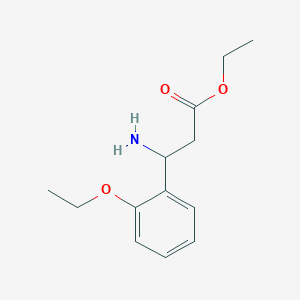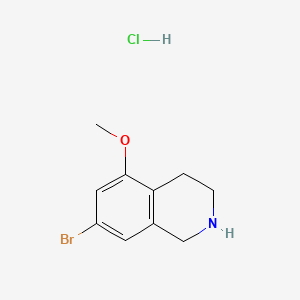
(1,3-dioxoisoindol-2-yl) 1-ethynylcyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Dioxoisoindol-2-yl) 1-ethynylcyclopropane-1-carboxylate is a chemical compound characterized by its unique structure, which includes a dioxoisoindole moiety and an ethynylcyclopropane carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxoisoindol-2-yl) 1-ethynylcyclopropane-1-carboxylate typically involves the reaction of an appropriate isoindole derivative with an ethynylcyclopropane carboxylate precursor. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary, but common methods include:
Condensation Reactions: Utilizing isoindole derivatives and ethynylcyclopropane carboxylate under controlled temperatures and pressures.
Catalytic Reactions: Employing catalysts such as palladium or copper to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems can be employed to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1,3-Dioxoisoindol-2-yl) 1-ethynylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(1,3-Dioxoisoindol-2-yl) 1-ethynylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,3-Dioxoisoindol-2-yl) 1-ethynylcyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-diones: These compounds share a similar isoindole structure and exhibit comparable chemical reactivity.
Ethynylcyclopropane derivatives: Compounds with ethynylcyclopropane groups that have similar chemical properties.
Uniqueness
(1,3-Dioxoisoindol-2-yl) 1-ethynylcyclopropane-1-carboxylate is unique due to its combination of the dioxoisoindole and ethynylcyclopropane moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H9NO4 |
|---|---|
Molecular Weight |
255.22 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 1-ethynylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H9NO4/c1-2-14(7-8-14)13(18)19-15-11(16)9-5-3-4-6-10(9)12(15)17/h1,3-6H,7-8H2 |
InChI Key |
YAVJMAVYQORAOJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


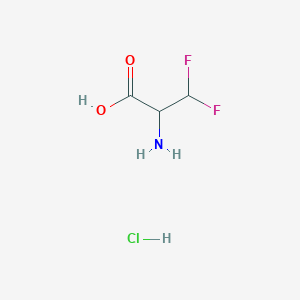
![tert-Butyl 1-oxa-9-azadispiro[2.0.34.43]undecane-9-carboxylate](/img/structure/B13570747.png)
![2-(((Benzyloxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13570748.png)
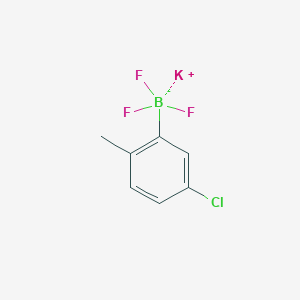
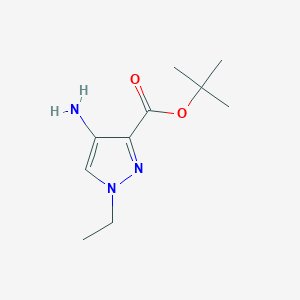
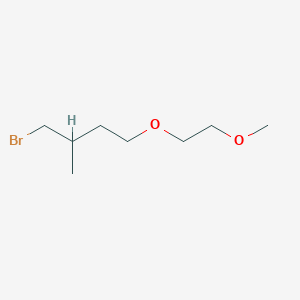
![3-Oxabicyclo[3.3.1]nonan-7-amine](/img/structure/B13570771.png)

